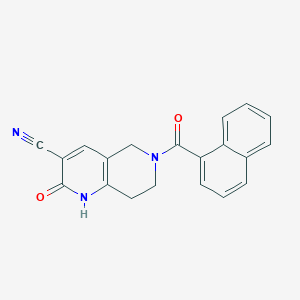

6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(naphthalene-1-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c21-11-14-10-15-12-23(9-8-18(15)22-19(14)24)20(25)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10H,8-9,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEYHBYSQUWTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex naphthyridine framework which contributes to its biological activity. The presence of the naphthoyl group and carbonitrile moiety are significant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit notable anticancer properties. For instance:

- Mechanism of Action : Naphthyridine derivatives can induce apoptosis in cancer cells by activating pathways that lead to cell cycle arrest and programmed cell death. Studies have shown that these compounds can affect multiple cancer cell lines, including those resistant to conventional therapies .

- Case Study : In vitro studies highlighted that certain naphthyridine derivatives demonstrated IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines (e.g., H1299 and A549) indicating significant cytotoxicity .

Antimicrobial Activity

Naphthyridine compounds have also been evaluated for their antimicrobial properties:

- In vitro Studies : Some derivatives exhibited strong inhibitory effects against bacterial strains. For example, a related compound showed an MIC of 15.62 µg/mL against Bacillus cereus and significant antifungal activity against Fusarium species .

Anti-inflammatory Effects

There is evidence suggesting that naphthyridine derivatives can modulate inflammatory responses:

- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 6-(1-Naphthoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is crucial for its therapeutic application:

- Absorption and Distribution : Studies on similar compounds indicate good absorption characteristics and distribution in biological systems.

- Toxicity Profiles : Preliminary toxicity assessments suggest low toxicity levels in murine models, making it a candidate for further development in therapeutic contexts .

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Modifications

The 1,6-naphthyridine scaffold is highly modifiable, with substituents critically impacting molecular properties. Key analogs and their substituents include:

Key Observations :

- Bulk and Aromaticity : The 1-naphthoyl group in the target compound introduces significant steric bulk and aromaticity compared to smaller substituents (e.g., methyl in compound 107 or benzylidene in 4a). This may enhance π-π stacking interactions but reduce solubility .

- Spirocyclic Modifications : Compound 30 (BAY-7081) demonstrates how rigid spirocyclic groups can enhance selectivity, as seen in its PDE9A inhibitory activity .

Physicochemical and Spectroscopic Properties

Molecular Weight and Formula:

- Target Compound : Estimated molecular formula ~C24H17N3O2 (based on naphthoyl substitution).

- Analog 4a : C24H21N3O (MW 369.45 g/mol) .

- Analog 4c : C22H15Cl2N3O (MW 408.28 g/mol) .

Spectroscopic Data:

- 13C NMR : Analog 4a shows peaks at δ 159.08 (C=O) and 116.91 (C≡N), consistent with the oxo and nitrile groups .

- EIMS : Molecular ion peaks (e.g., m/z 369 [M+1] for 4a) confirm stability under electron impact .

Predicted Collision Cross-Section (CCS):

- The core structure (CID 58155414) has a CCS of 141.7 Ų for [M+H]+ . Bulky substituents like 1-naphthoyl likely increase CCS, affecting pharmacokinetic properties such as membrane permeability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-(1-Naphthoyl)-2-oxo-1,6-naphthyridine-3-carbonitrile and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing a mixture of substituted aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol can yield derivatives with varying substituents on the naphthyridine core. Key intermediates are formed through Knoevenagel condensation followed by cyclization . Optimizing reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Q. How are spectroscopic and analytical techniques applied to characterize this compound?

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons and nitrile groups.

- IR spectroscopy : Confirms functional groups like C≡N (~2210–2220 cm) and carbonyls (~1640–1660 cm) .

- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate molecular weight and structural motifs . Elemental analysis (C, H, N) further corroborates purity .

Q. What are the standard protocols for evaluating the biological activity of this compound?

- Antioxidant assays : DPPH radical scavenging quantifies free radical inhibition, with ascorbic acid as a positive control .

- Antibacterial screening : Agar diffusion or microdilution methods against strains like Staphylococcus aureus and Escherichia coli .

- Enzyme inhibition : Acetylcholinesterase (AChE) activity is measured via Ellman’s method, with donepezil as a reference .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural elucidation be resolved?

Use software suites like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry . Discrepancies in bond lengths/angles may arise from disorder or twinning; applying restraints or testing alternative space groups can mitigate these issues. High-resolution data (≤1.0 Å) improves accuracy .

Q. What strategies optimize substituent effects on the naphthyridine core to enhance bioactivity?

- Electron-withdrawing groups (e.g., -NO, -CN) improve electron-deficient aromatic interactions with enzyme active sites .

- Hydrophobic substituents (e.g., aryl, halogenated groups) enhance lipophilicity and membrane permeability .

- Positional isomerism : Substituents at the 4- or 8-position significantly influence AChE inhibition potency compared to other positions .

Q. How do molecular docking studies predict interactions with biological targets like AChE?

- Ligand preparation : Optimize the compound’s 3D structure using tools like PyRx or AutoDock.

- Protein-ligand docking : Use BIOVIA Discovery Studio to simulate binding poses, focusing on hydrogen bonding (e.g., with catalytic triad residues) and π-π stacking with aromatic residues (e.g., Trp86 in AChE) .

- Binding affinity validation : Correlate docking scores (ΔG) with experimental IC values to validate predictive accuracy .

Q. What methodological approaches address challenges in cyclocondensation reactions for hexahydro-naphthyridines?

- Catalyst selection : Sodium ethoxide accelerates Knoevenagel adduct formation compared to weaker bases .

- Solvent effects : Ethanol or DMF improves solubility of intermediates, while toluene aids azeotropic water removal for imine formation .

- Work-up protocols : Recrystallization from ethanol or ethyl acetate ensures high purity (>95%) of final products .

Q. How can ADMET properties be computationally predicted for this compound?

- SwissADME : Predicts logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Proto-II : Evaluates toxicity endpoints (e.g., mutagenicity, hepatotoxicity) via QSAR models .

- MD simulations : Assess metabolic stability by simulating cytochrome P450-mediated oxidation pathways .

Data Analysis and Conflict Resolution

Q. How should researchers reconcile discrepancies in elemental analysis vs. spectroscopic data?

Q. What are best practices for interpreting conflicting bioactivity data across studies?

- Standardize assays : Use identical cell lines (e.g., MCF7 for cytotoxicity) and enzyme batches.

- Dose-response curves : Calculate IC values with nonlinear regression to minimize variability .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends, adjusting for solvent/DMSO effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.